2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol
Overview
Description
2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol is a useful research compound. Its molecular formula is C12H17BrN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like dipeptidyl peptidase 4 (dpp-4) in humans .
Mode of Action
Compounds with similar structures have been known to inhibit dpp-4 activity . DPP-4 inhibitors work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin.
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to have a significant impact on glucose regulation, potentially making them useful in the treatment of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for maintaining glucose homeostasis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, the compound enhances insulin secretion by inhibiting DPP-4, which in turn increases the levels of active glucagon-like peptide-1 (GLP-1) . This modulation of the GLP-1 pathway is critical for improving glycemic control in diabetic models.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of DPP-4, binding to the enzyme’s active site with high affinity . This binding prevents the enzyme from degrading incretin hormones, thereby prolonging their action. Additionally, the compound may influence gene expression by modulating transcription factors involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on DPP-4 over extended periods, which is beneficial for chronic treatment scenarios.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits DPP-4 without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its therapeutic effects but may also contribute to potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, may further influence its localization and activity, directing it to specific cellular compartments.
Properties
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]-4-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKGOGMYCOSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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